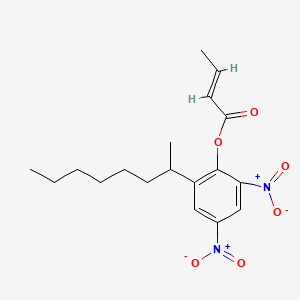

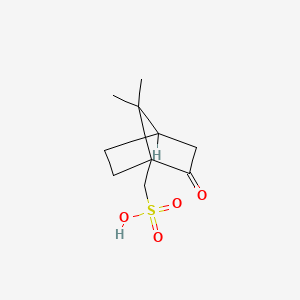

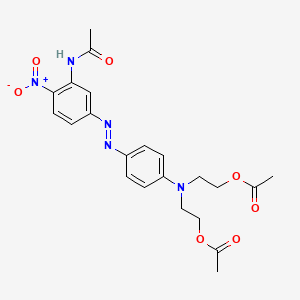

![molecular formula C6H4IN3 B3029364 3-Iodo-1H-pyrazolo[4,3-b]pyridine CAS No. 633328-40-2](/img/structure/B3029364.png)

3-Iodo-1H-pyrazolo[4,3-b]pyridine

Descripción general

Descripción

3-Iodo-1H-pyrazolo[4,3-b]pyridine is a heterocyclic compound with the molecular weight of 245.02 . It has the IUPAC name 3-iodo-1H-pyrazolo[4,3-b]pyridine and the InChI code 1S/C6H4IN3/c7-6-5-4(9-10-6)2-1-3-8-5/h1-3H, (H,9,10) . It is a solid at room temperature .

Synthesis Analysis

The synthesis of pyrazolo[3,4-b]pyridine derivatives has been achieved through various methods . One method involves the reaction of 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles and aniline at room temperature under ethanol in the presence of AC-SO3H as the catalyst . This method provided the desired products with moderate to good yields .Molecular Structure Analysis

Pyrazolo[3,4-b]pyridines are a group of heterocyclic compounds presenting two possible tautomeric forms: the 1H- and 2H-isomers . They are members of the family of pyrazolopyridines formed by five congeners (the [3,4-b], [3,4-c], [4,3-c], [4,3-b], and [1,5-a]), which are the possible fusions of a pyrazole and a pyridine ring .Physical And Chemical Properties Analysis

3-Iodo-1H-pyrazolo[4,3-b]pyridine is a solid at room temperature . It has a molecular weight of 245.02 .Aplicaciones Científicas De Investigación

Synthesis Methods

3-Iodo-1H-pyrazolo[4,3-b]pyridine can be synthesized using various methods. For instance, it can be prepared by reacting a preformed pyrazole or pyridine with iodine. Researchers have explored different synthetic routes to access this compound, allowing for tailored modifications and functionalization .

a. Anticancer Properties: Studies have investigated the potential of this compound as an anticancer agent. Its structural resemblance to purine bases (adenine and guanine) suggests interactions with cellular pathways. Researchers have explored its effects on cancer cell lines and tumor growth inhibition .

b. Kinase Inhibition: Certain derivatives of 3-Iodo-1H-pyrazolo[4,3-b]pyridine exhibit kinase inhibitory activity. Kinases play crucial roles in cell signaling, making them attractive targets for drug development. Researchers have explored the compound’s selectivity and potency against specific kinases .

c. Anti-inflammatory Effects: Inflammation is implicated in various diseases. Some studies suggest that 3-Iodo-1H-pyrazolo[4,3-b]pyridine derivatives possess anti-inflammatory properties. These compounds may modulate inflammatory pathways, making them relevant for conditions like rheumatoid arthritis and inflammatory bowel disease .

d. Neuroprotective Potential: The central nervous system is another area of interest. Researchers have investigated whether 3-Iodo-1H-pyrazolo[4,3-b]pyridine derivatives exhibit neuroprotective effects. These compounds may influence neuronal survival, synaptic plasticity, or neurotransmitter systems .

Other Applications

Beyond the fields mentioned above, 3-Iodo-1H-pyrazolo[4,3-b]pyridine has potential in other areas:

a. Materials Science: Researchers explore its use in materials science, such as organic semiconductors or functional coatings. The compound’s electronic properties and stability make it relevant for optoelectronic devices .

b. Photophysics and Optics: The absorption and emission properties of 3-Iodo-1H-pyrazolo[4,3-b]pyridine derivatives have implications for photophysics and optical applications. These compounds may find use in sensors, imaging, or light-emitting materials .

Safety and Hazards

Mecanismo De Acción

Target of Action

3-Iodo-1H-pyrazolo[4,3-b]pyridine is a heterocyclic compound that has been found to interact with a variety of proteins, enzymes, and receptors in organisms . It has been reported as a selective inhibitor of A1 adenosine receptors , phosphodiesterase 4 (PDE 4) inhibitors in immune and inflammatory cells , glycogen synthase kinase-3 (GSK-3) inhibitors , and kinase inhibitors of p38α .

Mode of Action

The compound’s mode of action is primarily through its interaction with these targets. For instance, as a selective inhibitor of A1 adenosine receptors, it binds to these receptors and inhibits their activity . This can result in changes in cellular signaling and function.

Biochemical Pathways

The biochemical pathways affected by 3-Iodo-1H-pyrazolo[4,3-b]pyridine are diverse, given its multiple targets. For example, inhibition of A1 adenosine receptors can affect adenosine signaling pathways, while inhibition of GSK-3 can impact pathways related to cell growth and proliferation .

Result of Action

The molecular and cellular effects of 3-Iodo-1H-pyrazolo[4,3-b]pyridine’s action depend on its specific targets. For instance, inhibition of A1 adenosine receptors could potentially alter cellular responses to adenosine, while inhibition of GSK-3 could affect cell growth and proliferation .

Propiedades

IUPAC Name |

3-iodo-2H-pyrazolo[4,3-b]pyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4IN3/c7-6-5-4(9-10-6)2-1-3-8-5/h1-3H,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFFQJBHYPFGZLY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NNC(=C2N=C1)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4IN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80726877 | |

| Record name | 3-Iodo-2H-pyrazolo[4,3-b]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80726877 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Iodo-1H-pyrazolo[4,3-b]pyridine | |

CAS RN |

633328-40-2 | |

| Record name | 3-Iodo-2H-pyrazolo[4,3-b]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80726877 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-Methyl-3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B3029286.png)

![8-Methyl-2-(trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine](/img/structure/B3029287.png)